

Application Notes and Protocols for In Vivo Administration of CP-LC-0743

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Compound of Interest

Compound Name: CP-LC-0743

Cat. No.: B15579329

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Introduction

CP-LC-0743 is a novel ionizable cationic amino lipid designed for the efficient in vivo delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).^{[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]} It is a key component in the formulation of Lipid Nanoparticles (LNPs) that protect the RNA payload from degradation and facilitate its uptake and release into target cells. The primary route of administration for **CP-LC-0743** formulated LNPs in preclinical studies is intramuscular injection.^[10] These application notes provide detailed protocols for the formulation of **CP-LC-0743** LNPs and their in vivo administration in murine models for evaluating protein expression and immune responses.

Data Presentation

Table 1: In Vivo Protein Expression Following Intramuscular Administration of Luciferase-Encoding circRNA-LNP formulated with CP-LC-0743

Time Point	Luciferase Expression (Photons/second)
Day 1	Data not available in public sources
Day 3	Data not available in public sources
Day 7	Data not available in public sources
Day 14	Data not available in public sources

Note: The above table is a representative structure. Specific quantitative data from in vivo studies with **CP-LC-0743** was not available in the public domain at the time of this review.

Table 2: Humoral and Cellular Immune Response in Mice Following Intramuscular Administration of SARS-CoV-2 Spike Protein-Encoding mRNA-LNP formulated with CP-LC-0743

Assay	Measurement	Result
Humoral Response		
Anti-Spike IgG Titer (ELISA)	Titer Units	Data not available in public sources
Cellular Response		
IFN- γ Secretion (ELISpot)	Spot Forming Units (SFU) / 10^6 splenocytes	Data not available in public sources

Note: The above table is a representative structure. Specific quantitative data from in vivo studies with **CP-LC-0743** was not available in the public domain at the time of this review.

Experimental Protocols

Protocol 1: Formulation of CP-LC-0743 Lipid Nanoparticles (LNPs)

This protocol describes a standard method for formulating RNA-loaded LNPs using a microfluidic mixing device.

Materials:

- **CP-LC-0743** in ethanol
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
- Cholesterol in ethanol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol
- RNA (mRNA or circRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Ethanol, molecular biology grade
- Nuclease-free water
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassette (e.g., 10 kDa MWCO)
- Sterile, nuclease-free tubes and syringes

Procedure:

- Prepare the Lipid-Ethanol Solution:
 - In a sterile, nuclease-free tube, combine **CP-LC-0743**, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.
 - Note: The precise molar ratio of these components is critical for LNP efficacy. While specific ratios for **CP-LC-0743** are not publicly available, a common starting point for ionizable lipid-based LNPs is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

- Prepare the RNA-Aqueous Solution:
 - Dilute the RNA stock to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures the ionizable lipid is protonated, facilitating RNA encapsulation.
- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.
 - Set the flow rate ratio, typically 3:1 (aqueous:organic).
 - Initiate the mixing process to form the LNPs. The rapid mixing of the two solutions leads to the self-assembly of the LNPs with the RNA encapsulated inside.
- Dialysis and Concentration:
 - Transfer the resulting LNP solution to a dialysis cassette.
 - Perform dialysis against a sterile, neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for the stability and biocompatibility of the LNPs.
 - Change the dialysis buffer at least three times over a period of 24 hours.
 - If necessary, concentrate the LNP solution using a centrifugal filter device.
- Sterilization and Characterization:
 - Sterilize the final LNP formulation by passing it through a 0.22 μm syringe filter.
 - Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency using standard techniques (e.g., dynamic light scattering and RiboGreen assay).

Protocol 2: In Vivo Administration of CP-LC-0743 LNPs in Mice

This protocol outlines the intramuscular administration of RNA-LNPs to mice for the evaluation of protein expression or immune response.

Materials:

- **CP-LC-0743** LNP-RNA formulation
- 6-8 week old BALB/c or C57BL/6 mice
- Sterile insulin syringes with a 28-30 gauge needle
- Anesthetic (e.g., isoflurane)
- Animal handling and restraint equipment

Procedure:

- Animal Preparation:
 - Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
 - Anesthetize the mice using isoflurane to minimize stress and ensure accurate injection.
- Dosage Preparation:
 - Dilute the LNP-RNA formulation to the desired concentration in sterile PBS, pH 7.4.
 - Note: The in vivo dose will vary depending on the RNA construct and the experimental endpoint. Typical doses for mRNA-LNP in mice range from 1 to 10 µg of RNA per mouse.
- Intramuscular Injection:
 - Position the anesthetized mouse to expose the tibialis anterior or quadriceps muscle of the hind limb.

- Using an insulin syringe, inject a total volume of 20-50 μ L of the LNP-RNA solution into the target muscle.
- Administer the injection slowly and steadily.
- Post-Injection Monitoring:
 - Monitor the mice for any adverse reactions immediately after injection and at regular intervals.
 - House the mice according to standard animal care protocols.

Protocol 3: Assessment of In Vivo Luciferase Expression

This protocol describes the measurement of in vivo protein expression using a luciferase reporter system.

Materials:

- Mice injected with luciferase-encoding RNA-LNPs
- D-luciferin substrate
- In vivo imaging system (IVIS) or equivalent bioluminescence imager
- Anesthetic (e.g., isoflurane)

Procedure:

- Substrate Administration:
 - At the desired time points post-injection (e.g., 6, 24, 48 hours, and then periodically for up to 14 days), administer D-luciferin to the mice via intraperitoneal injection. A typical dose is 150 mg/kg body weight.
- Bioluminescence Imaging:

- Wait for 5-10 minutes for the substrate to distribute throughout the body.
- Anesthetize the mice with isoflurane and place them in the imaging chamber of the IVIS system.
- Acquire bioluminescent images according to the manufacturer's instructions. The exposure time may need to be optimized based on the signal intensity.
- Data Analysis:
 - Quantify the bioluminescent signal in the region of interest (e.g., the injection site or the whole body) using the analysis software provided with the imaging system.
 - Express the data as total flux (photons/second).

Protocol 4: Evaluation of Humoral and Cellular Immune Responses

A. SARS-CoV-2 Spike Protein-Specific IgG ELISA

This protocol is for the quantification of antigen-specific IgG antibodies in the serum of vaccinated mice.

- Serum Collection: At the desired time points post-vaccination, collect blood from the mice via submandibular or retro-orbital bleeding. Allow the blood to clot and then centrifuge to separate the serum.
- ELISA Procedure:
 - Coat a 96-well ELISA plate with recombinant SARS-CoV-2 spike protein and incubate overnight.
 - Wash the plate and block with a suitable blocking buffer.
 - Add serially diluted mouse serum samples to the wells and incubate.
 - Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.

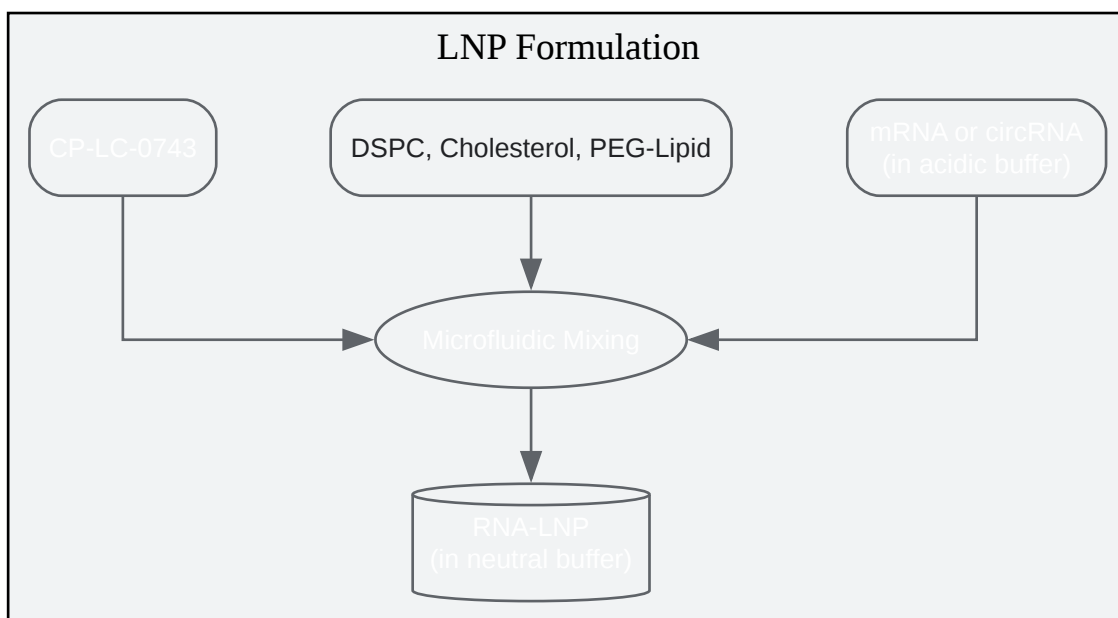
- Wash the plate and add a TMB substrate solution.
- Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.
- Calculate the antibody titers based on the absorbance values of the serial dilutions.

B. IFN- γ ELISpot Assay

This protocol is for the detection of IFN- γ -secreting T cells in the spleens of vaccinated mice.

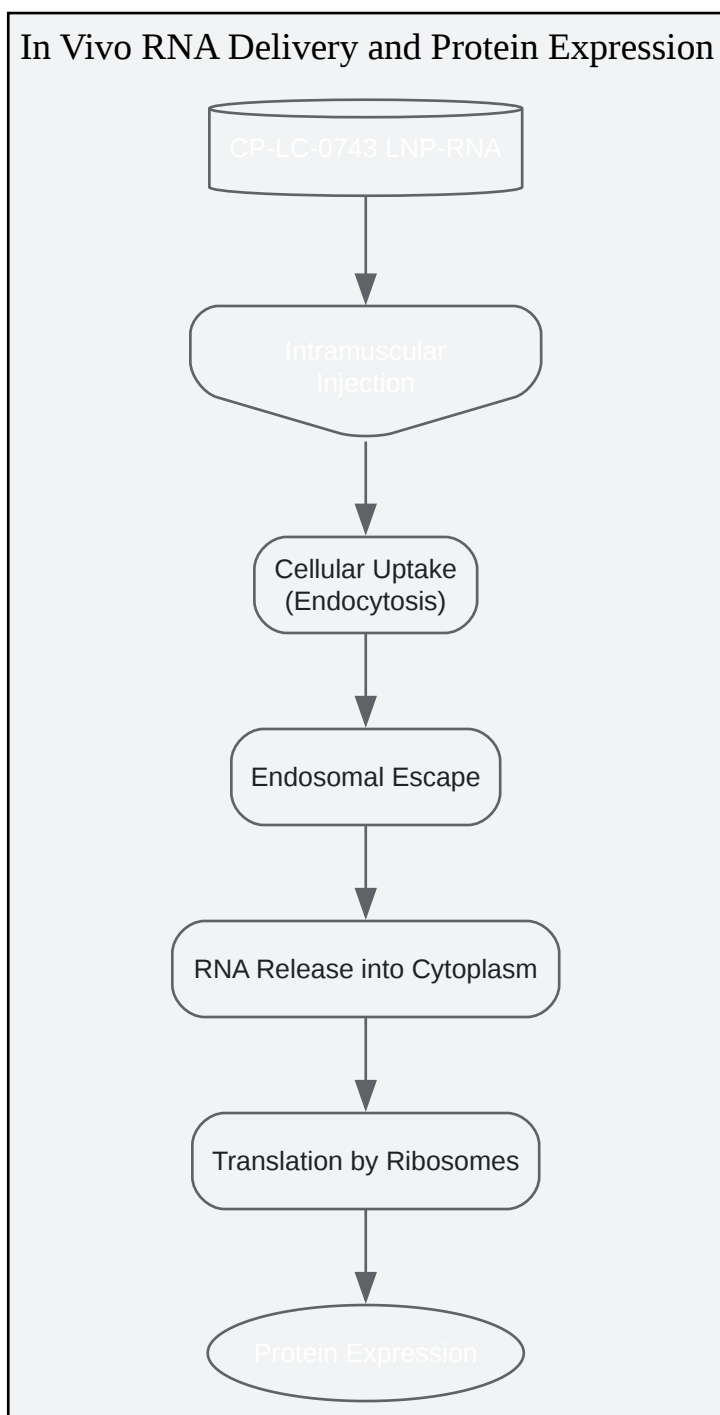
- Splenocyte Isolation: At the desired time point post-vaccination, euthanize the mice and aseptically remove the spleens. Prepare a single-cell suspension of splenocytes.
- ELISpot Procedure:
 - Use a pre-coated IFN- γ ELISpot plate or coat a PVDF plate with an anti-mouse IFN- γ capture antibody.
 - Block the plate.
 - Add the splenocytes to the wells in the presence or absence of a specific stimulus (e.g., a peptide pool from the SARS-CoV-2 spike protein).
 - Incubate the plate to allow for cytokine secretion.
 - Wash the plate and add a biotinylated anti-mouse IFN- γ detection antibody.
 - Wash and add streptavidin-alkaline phosphatase.
 - Add a substrate solution to develop the spots.
 - Wash the plate, allow it to dry, and count the spots using an ELISpot reader.
 - Express the results as spot-forming units (SFU) per million splenocytes.

Visualizations



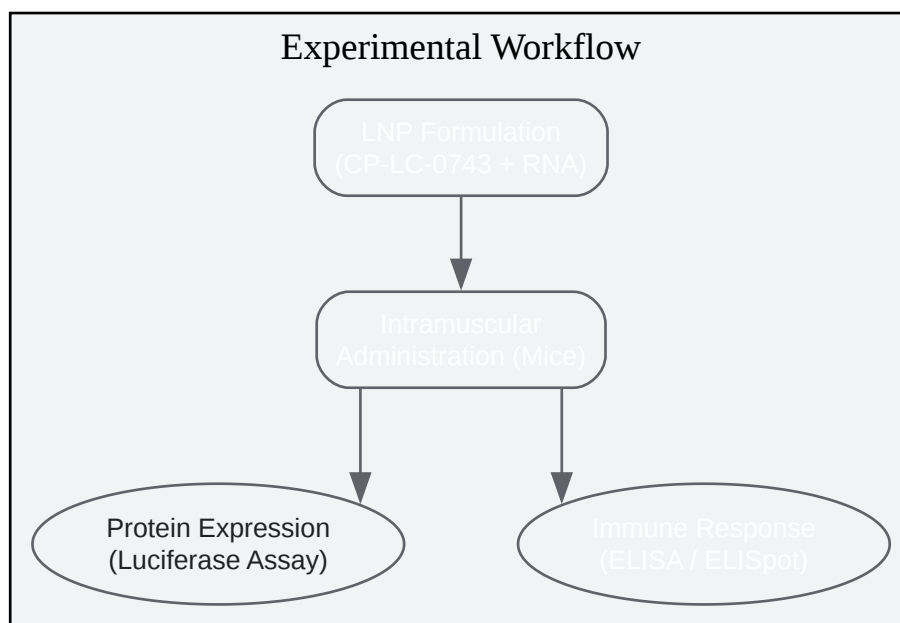
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Caption: LNP Formulation Workflow.



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Caption: Mechanism of Action.



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Caption: In Vivo Experimental Workflow.

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